Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-

Description

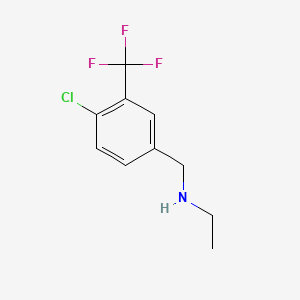

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-, is a substituted benzylamine derivative characterized by a benzene ring with a chlorinated (4-Cl), trifluoromethylated (3-CF₃), and ethylamine-substituted (N-ethyl) structure. The molecule’s key features include:

- Molecular Formula: Likely C₉H₁₁ClF₃N (calculated based on structural analysis).

- Molecular Weight: Approximately 225.5 g/mol.

- Substituents: A benzylamine backbone (CH₂-NH-) with 4-chloro, 3-trifluoromethyl groups on the aromatic ring and an N-ethyl substituent.

This compound’s electron-withdrawing groups (Cl, CF₃) and hydrophobic N-ethyl group suggest applications in pharmaceuticals, agrochemicals, or materials science, where such moieties often enhance stability and bioactivity.

Properties

CAS No. |

90390-43-5 |

|---|---|

Molecular Formula |

C10H11ClF3N |

Molecular Weight |

237.65 g/mol |

IUPAC Name |

N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]ethanamine |

InChI |

InChI=1S/C10H11ClF3N/c1-2-15-6-7-3-4-9(11)8(5-7)10(12,13)14/h3-5,15H,2,6H2,1H3 |

InChI Key |

JWVORZCVWHSYAE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with benzenemethanamine as the core structure.

Ethylation: The nitrogen atom is ethylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

Oxidation: Amides, nitriles.

Reduction: Amines.

Substitution: Methoxy derivatives, cyano derivatives.

Scientific Research Applications

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and similar molecules from the evidence:

Key Observations:

Parent Structure :

- The target compound and analogs in are benzylamines (CH₂-NH₂ attached to benzene), while are anilines (NH₂ directly on benzene). Benzylamines generally exhibit higher lipophilicity due to the methylene spacer.

- Example: The target’s benzylamine backbone increases hydrophobicity compared to aniline derivatives like , favoring membrane permeability in biological systems.

N-Substituent Effects :

- The N-ethyl group in the target compound enhances steric bulk and hydrophobicity compared to N-methyl () or NH₂ (). This substitution reduces nucleophilicity and may alter metabolic stability.

- In contrast, the primary amine in is more reactive in condensation or alkylation reactions.

Substituent Positions and Electronic Effects :

- The 4-Cl and 3-CF₃ groups in the target compound create strong electron-withdrawing effects, lowering the amine’s basicity (pKa) compared to analogs lacking Cl (e.g., ).

- In aniline derivatives (), the NH₂ group’s direct attachment to the ring amplifies electronic effects, making the amine more susceptible to oxidation.

Physicochemical Properties

- logP Trends : The N-ethyl group in the target compound increases lipophilicity, likely resulting in a higher logP than or . This property is critical for drug absorption and distribution.

- Solubility : The primary amine in can form hydrogen bonds, enhancing aqueous solubility compared to the target’s ethylated amine.

Biological Activity

Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-, also known as 4-chloro-N-ethyl-3-trifluoromethyl-benzenemethanamine, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 227.63 g/mol. Its structure features a benzene ring substituted with a chlorine atom at the para position (4-position), an ethyl group attached to the nitrogen atom, and a trifluoromethyl group at the meta position (3-position). These substitutions enhance its lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with cellular targets .

The biological activity of benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic processes, altering their activity and leading to downstream effects that can inhibit cell growth or induce apoptosis.

- Receptor Interaction : It may also interact with cell surface receptors, modulating signaling pathways that control cell survival and proliferation.

Case Studies

Several studies have documented the biological effects of benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-:

- Antimicrobial Study : A study conducted on a range of bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations. The minimum inhibitory concentration (MIC) was determined for various pathogens, highlighting its potential as an antimicrobial agent .

- Anticancer Research : In a series of experiments on cancer cell lines, the compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .

Comparative Analysis

To better understand the unique properties of benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- | Methyl instead of ethyl group | Moderate antimicrobial activity |

| Benzenemethanamine, 4-chloro-N-ethyl- | Lacks trifluoromethyl group | Lower lipophilicity; reduced efficacy |

| Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | Lacks ethyl group | Different interaction profile; less effective |

This comparative analysis underscores the significance of both the trifluoromethyl and ethyl groups in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.